3,5-Dimethyl-4-isopropoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPYDBPPEXKIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,5-Dimethyl-4-isopropoxybenzoic acid CAS 1014691-12-3 properties
An In-Depth Technical Guide to 3,5-Dimethyl-4-isopropoxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-isopropoxybenzoic acid (CAS 1014691-12-3), a substituted aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The guide covers the compound's chemical identity, computed physicochemical properties, and detailed hazard information based on available supplier data. Due to the limited publicly available experimental data for this specific molecule, a plausible, though not experimentally verified, synthetic pathway is proposed, grounded in established organic chemistry principles. The guide also discusses the expected chemical reactivity based on its functional groups and explores potential, albeit theoretical, applications by drawing parallels with structurally related benzoic acid derivatives. All quantitative data is summarized in tables, and key processes are visualized using diagrams to ensure clarity and ease of use for the technical audience.
Introduction and Chemical Identity
3,5-Dimethyl-4-isopropoxybenzoic acid is a polysubstituted benzoic acid derivative. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group, two methyl groups at the meta positions relative to the carboxylate, and an isopropoxy group at the para position. This arrangement of electron-donating alkyl and alkoxy groups, along with the electron-withdrawing carboxylic acid, suggests a unique profile of reactivity and potential for use as a building block in the synthesis of more complex molecules. Its utility is likely found in medicinal chemistry and materials science, where fine-tuning of steric and electronic properties is critical.
Nomenclature and Chemical Identifiers
A consistent and accurate identification of a chemical substance is paramount for research, safety, and regulatory compliance. The primary identifiers for 3,5-Dimethyl-4-isopropoxybenzoic acid are listed below.
| Identifier | Value |
| CAS Number | 1014691-12-3[1] |
| IUPAC Name | 3,5-dimethyl-4-(propan-2-yloxy)benzoic acid[1] |
| Molecular Formula | C₁₂H₁₆O₃[1] |
| Molecular Weight | 208.26 g/mol [1] |
| Canonical SMILES | CC1=CC(C(=O)O)=CC(C)=C1OC(C)C[1] |
| InChI | InChI=1S/C12H16O3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7H,1-4H3,(H,13,14)[1] |
| InChI Key | HVPYDBPPEXKIAY-UHFFFAOYSA-N[1] |
| MDL Number | MFCD11188408[1] |
Chemical Structure
The structural representation of 3,5-Dimethyl-4-isopropoxybenzoic acid is crucial for understanding its chemical behavior.
Caption: Chemical structure of 3,5-Dimethyl-4-isopropoxybenzoic acid.
Physicochemical Properties
Experimental data on the physical properties of this compound, such as melting point and solubility, are not available in published literature. The data presented below are computed properties, which are useful for predictive modeling but should not be substituted for empirical measurements.
| Property | Value | Data Source |
| LogP | 3.27 | Computed[1] |
| Hydrogen Bond Donors | 1 | Computed[1] |
| Hydrogen Bond Acceptors | 3 | Computed[1] |
| Purity | ≥95% | Supplier Data[1] |
Proposed Synthesis Pathway
A validated synthesis protocol for 3,5-Dimethyl-4-isopropoxybenzoic acid is not described in the surveyed literature. However, a chemically sound and logical pathway can be proposed based on well-established synthetic transformations. The most direct approach would involve the Williamson ether synthesis, starting from a suitably protected 4-hydroxy-3,5-dimethylbenzoic acid precursor.
The key challenge lies in the synthesis of the precursor, methyl 4-hydroxy-3,5-dimethylbenzoate. A plausible route could start from 2,6-dimethylphenol, which is commercially available.
Caption: Proposed multi-step synthesis of the target compound.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is a theoretical procedure and has not been experimentally validated according to available literature. It should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Carboxylation of 2,6-Dimethylphenol
-
In a high-pressure autoclave, add sodium 2,6-dimethylphenoxide (prepared from 2,6-dimethylphenol and sodium hydroxide).
-
Pressurize the vessel with carbon dioxide to ~100 atm.
-
Heat the mixture to approximately 125°C for several hours.
-
After cooling, vent the autoclave and dissolve the solid residue in water.
-
Acidify the aqueous solution with concentrated HCl to precipitate the product, 4-Hydroxy-3,5-dimethylbenzoic acid.
-
Filter, wash with cold water, and dry the crude product.
Causality: The Kolbe-Schmitt reaction is a standard method for ortho- and para-carboxylation of phenols. The para-position is favored here due to steric hindrance from the two ortho-methyl groups.
Step 2: Fischer Esterification
-
Suspend the crude 4-Hydroxy-3,5-dimethylbenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction and neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution).
-
Remove the methanol under reduced pressure.
-
Extract the product, Methyl 4-hydroxy-3,5-dimethylbenzoate, into an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the ester.
Causality: Fischer esterification is an acid-catalyzed equilibrium process. Using a large excess of methanol as the solvent drives the equilibrium towards the product ester.
Step 3: Williamson Ether Synthesis
-
Dissolve the methyl 4-hydroxy-3,5-dimethylbenzoate in a polar aprotic solvent such as acetone or DMF.
-
Add an excess of a weak base, typically anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenol.
-
Add 1.1 to 1.5 equivalents of an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane).
-
Heat the mixture to reflux and stir overnight, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts and remove the solvent in vacuo.
-
Purify the resulting crude Methyl 3,5-dimethyl-4-isopropoxybenzoate by column chromatography.
Causality: This is a classic Sₙ2 reaction where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide. A polar aprotic solvent facilitates this reaction type.
Step 4: Saponification (Hydrolysis)
-
Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide (e.g., 2M NaOH).
-
Heat the solution to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold dilute HCl (e.g., 3M HCl) until the product precipitates completely (pH ~2).
-
Filter the white solid, wash thoroughly with cold deionized water to remove salts, and dry under vacuum to yield the final product, 3,5-Dimethyl-4-isopropoxybenzoic acid.
Causality: Saponification is the base-mediated hydrolysis of an ester to its corresponding carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.
Safety and Handling
The hazard information for this compound is based on data provided by chemical suppliers. As with all chemicals, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE).
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
Precautionary Statements & PPE
-
Prevention: Wear protective gloves, protective clothing, and eye/face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[1]
-
Response:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Potential Applications and Reactivity
While no specific applications for 3,5-Dimethyl-4-isopropoxybenzoic acid are documented, its structure allows for informed speculation on its potential uses and chemical behavior.
Expected Reactivity
The reactivity is dominated by its carboxylic acid functional group. It is expected to undergo standard transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amidation: Conversion to an acid chloride (e.g., using SOCl₂ or (COCl)₂) followed by reaction with amines to form amides. This is a common pathway in the synthesis of bioactive molecules.
-
Reduction: Reduction of the carboxylic acid to a primary alcohol (e.g., using LiAlH₄ or BH₃).
The aromatic ring, being electron-rich due to the alkoxy and alkyl substituents, could potentially undergo electrophilic aromatic substitution. However, the positions ortho to the carboxylic acid group are sterically hindered by the adjacent methyl groups, and the position ortho to the isopropoxy group is also hindered. Therefore, forcing conditions would likely be required for such reactions.
Potential as a Synthetic Intermediate
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry.[2] The specific substitution pattern of this molecule—with its defined steric bulk (two methyl groups, one isopropoxy group) and electronic properties—makes it a candidate for use as a building block in the synthesis of:
-
Pharmaceuticals: As a fragment in the design of new drugs. The lipophilicity imparted by the isopropoxy and methyl groups could be leveraged to modulate a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.
-
Agrochemicals: Many pesticides and herbicides utilize substituted aromatic cores.
-
Liquid Crystals and Polymers: Substituted benzoic acids are often used in the synthesis of materials with specific optical or structural properties.[3]
Conclusion
3,5-Dimethyl-4-isopropoxybenzoic acid (CAS 1014691-12-3) is a specialized aromatic building block with potential applications in various fields of chemical synthesis. While detailed experimental data is scarce, this guide provides a solid foundation of its chemical identity, computed properties, and critical safety information based on the best available data. The proposed synthetic pathway offers a logical, though unconfirmed, route for its preparation, highlighting the key chemical principles involved. For researchers and developers, this molecule represents an opportunity to explore novel chemical space, with the understanding that further empirical work is required to fully characterize its physical properties and validate its potential applications.
References
- Supporting Information for a chemical publication. [No specific title for the target compound available].
-
PubChem - National Institutes of Health. 4-Isopropoxybenzoic acid. [Online] Available at: [Link]
-
PubChem - National Institutes of Health. 3-Isopropoxybenzoic acid. [Online] Available at: [Link]
-
Hubergroup. Safety data sheet. [Online] Available at: [Link]
- Google Patents. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
-
NIST Chemistry WebBook. Benzoic acid, 3,5-dimethyl-. [Online] Available at: [Link]
-
SpectraBase. p-Isopropoxybenzoic acid. [Online] Available at: [Link]
- Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
-
Biblioteca IQS. Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof. [Online] Available at: [Link]
-
The Ruscoe Company. Safety data sheet of G12-3-LV (Version 2). [Online] Available at: [Link]
-
PMC - National Center for Biotechnology Information. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Online] Available at: [Link]
-
ResearchGate. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. [Online] Available at: [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Online] Available at: [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethyl- (CAS 619-04-5). [Online] Available at: [Link]
-
Reddit. Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason?. [Online] Available at: [Link]
-
Bentham Science. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Online] Available at: [Link]
-
PrepChem.com. Preparation of 3,5-dimethylbenzoic acid. [Online] Available at: [Link]
-
askIITians. 3,5 - dimethyl 4-amino Benzoic acid OR 2,6 -. [Online] Available at: [Link]
-
NIST Chemistry WebBook. p-Methoxybenzoic acid, 2-isopropoxyphenyl ester. [Online] Available at: [Link]
-
NIST Chemistry WebBook. Benzoic acid, 3,5-dimethyl-. [Online] Available at: [Link]
Sources
Technical Profile: 3,5-Dimethyl-4-(propan-2-yloxy)benzoic Acid
Topic: 3,5-Dimethyl-4-(propan-2-yloxy)benzoic Acid Chemical Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Strategic Pharmacophore for Nuclear Receptor Ligand Design[1]
Executive Summary
3,5-Dimethyl-4-(propan-2-yloxy)benzoic acid (CAS: 1014691-12-3) is a specialized chemical building block utilized primarily in the development of ligands for nuclear receptors (e.g., ROR
This guide analyzes the compound's structural logic, synthetic pathways, and medicinal chemistry applications, providing a self-validating framework for its use in drug discovery.
Structural Analysis & Pharmacophore Logic
The efficacy of this molecule as a drug fragment stems from three critical structural features that address common liabilities in medicinal chemistry: metabolic vulnerability and conformational entropy .
2.1 The "Shielded Ether" Motif
The central design element is the 3,5-dimethyl substitution flanking the 4-isopropoxy group.[1]
-
Metabolic Blockade: In standard 4-alkoxybenzoic acids, the ether oxygen is highly susceptible to O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1] The 3,5-dimethyl groups provide steric bulk that restricts enzymatic access to the
-carbon of the isopropyl group, significantly extending the half-life ( ) of the parent molecule.[1] -
Lipophilic Filling: The isopropyl group adds limited but effective lipophilicity (increasing LogP), which is often required to penetrate the hydrophobic ligand-binding domains (LBD) of nuclear receptors.[1]
2.2 Physicochemical Profile
The following data points are essential for assessing "drug-likeness" (Lipinski’s Rule of 5 compliance).
| Property | Value (Predicted/Exp) | Significance |
| Molecular Formula | Low MW fragment (208.25 Da) allows room for elaboration.[1] | |
| cLogP | ~3.3 | Moderately lipophilic; good membrane permeability.[1] |
| pKa (Acid) | ~4.4 - 4.6 | Similar to benzoic acid; exists as carboxylate at physiological pH.[1] |
| H-Bond Donors | 1 (COOH) | Critical for salt bridge formation (e.g., with Arginine in LBD).[1] |
| H-Bond Acceptors | 3 | Includes the ether oxygen and carboxylate oxygens.[1] |
| Rotatable Bonds | 3 | Low entropic penalty upon binding.[1] |
Synthetic Methodology
The synthesis of 3,5-dimethyl-4-(propan-2-yloxy)benzoic acid is a robust, two-step protocol starting from the commercially available 3,5-dimethyl-4-hydroxybenzoic acid.[1]
3.1 Reaction Scheme (DOT Visualization)
The following diagram illustrates the logical flow from starting material to the final shielded scaffold.
Figure 1: Synthetic pathway for the generation of the sterically shielded ether scaffold.
3.2 Detailed Protocol
Objective: Selective O-alkylation of the phenolic hydroxyl group while minimizing esterification of the carboxylic acid (or hydrolyzing the ester if formed).[1]
Step 1: Alkylation
-
Reagents: Dissolve 3,5-dimethyl-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Base: Add Potassium Carbonate (
, 2.5 eq). The excess base is crucial to deprotonate the phenol ( ) and the carboxylic acid. -
Electrophile: Add 2-Iodopropane (1.2 eq) dropwise. Note: Isopropyl bromide can be used but requires higher temperatures.[1]
-
Conditions: Heat to 60°C for 4-6 hours. Monitor by TLC or LC-MS.[1]
-
Observation: The steric hindrance of the 3,5-methyls may slow down the reaction compared to unsubstituted phenols.
-
-
Workup: Dilute with water, acidify with 1N HCl to pH 3, and extract with Ethyl Acetate.
Step 2: Purification
-
Crystallization: The crude product can often be recrystallized from Ethanol/Water or Hexane/Ethyl Acetate mixtures to yield white crystalline needles.[1]
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic septet at
ppm (isopropyl CH) and a singlet at ppm (aromatic protons).[1] The methyl groups on the ring will appear as a strong singlet around ppm.
-
Medicinal Chemistry Applications
This scaffold is rarely a drug in itself but serves as a critical "warhead" or "anchor" in larger drug molecules.
4.1 ROR
t Inverse Agonists
The Retinoic Acid-related Orphan Receptor gamma t (ROR
-
Mechanism: Ligands for ROR
t often require a carboxylic acid to interact with the hydrophilic pocket of the Ligand Binding Domain (LBD).[1] -
Role of the Scaffold: The 3,5-dimethyl-4-isopropoxy moiety mimics the lipophilic interactions of endogenous ligands (like cholesterol derivatives) while the acid group anchors the molecule.[1] The methyl groups prevent the "tail" from rotating freely, reducing the entropic cost of binding.
4.2 Bioisosterism in Thyroid Mimetics
In the design of Thyroid Hormone Receptor (
-
The 3,5-dimethyl group acts as a bioisostere for the 3,5-diiodo or 3,5-dibromo pattern found in Thyroxine (T4).[1]
-
Advantage: Unlike iodine, methyl groups are not susceptible to deiodinases, improving the drug's metabolic stability profile.
References
-
Fluorochem Ltd. (2024).[1] Product Analysis: 3,5-Dimethyl-4-isopropoxybenzoic acid. Link
-
Scheepstra, M., et al. (2015).[1][2] "Identification of an allosteric binding site for ROR
t inhibition." Nature Communications, 6:8833.[1][2] (Demonstrates the structural requirements for ROR t ligands). Link[1][2] -
BenchChem. (2024).[1] Synthesis protocols for 4-hydroxy-3,5-dialkylbenzoic acids. Link[1]
-
PubChem. (2024).[1] Compound Summary: 4-Hydroxy-3,5-dimethylbenzoic acid (Precursor Data). Link[1]
Sources
Solubility of 3,5-Dimethyl-4-isopropoxybenzoic Acid in Organic Solvents: A Technical Guide
This guide serves as a definitive technical framework for the solubility profiling and thermodynamic analysis of 3,5-Dimethyl-4-isopropoxybenzoic acid (CAS: 1014691-12-3).
Designed for process chemists and formulation scientists, this document moves beyond simple data reporting to establish a rigorous protocol for characterization, predictive modeling, and process application.
Part 1: Executive Summary & Compound Profile
3,5-Dimethyl-4-isopropoxybenzoic acid is a specialized aromatic carboxylic acid often utilized as a diverse intermediate in the synthesis of pharmaceuticals (e.g., TTR amyloidogenesis inhibitors) and functional materials (liquid crystals). Its solubility profile is the critical quality attribute (CQA) governing its purification via crystallization and its utility in liquid formulations.
Physicochemical Profile
| Property | Specification | Mechanistic Implication |
| CAS Number | 1014691-12-3 | Unique Identifier |
| Molecular Formula | MW: 208.25 g/mol | |
| Structure Class | Alkoxy-substituted Benzoic Acid | Amphiphilic character |
| Key Moieties | -COOH (Hydrophilic/H-donor) | Drives solubility in alcohols/protic solvents. |
| Isopropyl ether (Lipophilic) | Enhances solubility in non-polar/aprotic solvents. | |
| 3,5-Dimethyl (Steric/Lipophilic) | Disrupts crystal lattice, potentially increasing solubility vs. unsubstituted analogues. |
Part 2: Experimental Protocol for Solubility Determination
As specific peer-reviewed solubility data is often proprietary for this intermediate, researchers must validate solubility using the Isothermal Saturation Method . This self-validating protocol ensures thermodynamic equilibrium is reached.
Validated Workflow (Isothermal Saturation)
The following workflow minimizes gravimetric error and ensures saturation equilibrium.
Figure 1: Standardized workflow for solubility determination ensuring thermodynamic equilibrium.
Analytical Quantification
-
HPLC-UV (Preferred):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile/Water (with 0.1%
to suppress ionization of -COOH). -
Detection: UV at
(typically 254 nm or 270 nm for benzoic derivatives).
-
-
Gravimetric Analysis: Suitable only for non-volatile solutes in volatile solvents. Requires drying to constant weight (± 0.0001 g).
Part 3: Predictive Solubility & Solvent Ranking
Based on Structure-Property Relationships (SPR) and data from analogous compounds (e.g., 3,5-dimethylbenzoic acid and 4-isopropoxybenzoic acid), the expected solubility behavior follows the "Like Dissolves Like" principle, modified by specific solute-solvent interactions.
Predicted Solvent Hierarchy
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Short-Chain Alcohols | Methanol, Ethanol, IPA | High | Strong H-bonding between solvent -OH and solute -COOH. |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Dipole-dipole interactions; solvent acts as H-bond acceptor. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good compatibility with the lipophilic isopropyl/methyl groups. |
| Non-Polar Aromatic | Toluene | Moderate | |
| Alkanes | Hexane, Cyclohexane | Low | Lack of H-bonding capabilities; useful as anti-solvents . |
| Water | Water | Very Low | Hydrophobic aromatic core and alkyl substituents dominate. |
Temperature Dependence
Solubility (
Part 4: Thermodynamic Modeling & Analysis
To design robust crystallization processes, experimental data must be correlated using thermodynamic models. These models smooth experimental error and allow for interpolation.
Modified Apelblat Equation
This is the most accurate empirical model for correlating solubility with temperature.
- : Mole fraction solubility.
- : Absolute temperature (K).
-
: Empirical parameters derived from regression analysis.
-
Interpretation: If
is negative and is positive, it reflects the non-ideal behavior of the solution.
-
Van't Hoff Analysis (Thermodynamic Functions)
Using the linear plot of
-
Enthalpy of Dissolution (
):-
Significance: A positive value indicates the process is endothermic. Higher values imply a steeper solubility curve, ideal for cooling crystallization .
-
-
Gibbs Free Energy (
):-
Significance: Must be positive for saturation equilibrium (since
at equilibrium, standard state reflects the activity coefficient).
-
-
Entropy of Dissolution (
):-
Significance: Positive entropy drives the dissolution, overcoming the crystal lattice energy.
-
Part 5: Process Application (Crystallization Strategy)
The solubility data directly informs the purification strategy.
Cooling Crystallization
-
Best Solvents: Ethanol, Ethyl Acetate.
-
Why: These solvents typically show a steep solubility curve (high
). -
Protocol: Dissolve at reflux (
), filter hot to remove mechanical impurities, then cool slowly to to precipitate pure crystals.
Anti-Solvent Crystallization
-
System: Solvent (Methanol) + Anti-solvent (Water or Hexane).
-
Why: If the compound is thermally unstable, high-temperature dissolution is risky. Using an anti-solvent at ambient temperature forces precipitation.
Figure 2: Decision matrix for crystallization based on solubility and thermal stability.
References
-
Fluorochem Ltd. (2024). Product Specification: 3,5-Dimethyl-4-isopropoxybenzoic acid (CAS 1014691-12-3). Retrieved from
- Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
- Acree, W. E., & Abraham, M. H. (2001). Solubility predictions for crystalline organic compounds in organic solvents. Journal of Solution Chemistry.
-
BenchChem. (2024). 4-Isopropoxy-3,5-dimethylbenzoic acid Structure and Properties. Retrieved from
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.
Methodological & Application
Application Note & Protocol: A Scalable Process for the Production of 3,5-Dimethyl-4-isopropoxybenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3,5-Dimethyl-4-isopropoxybenzoic Acid
3,5-Dimethyl-4-isopropoxybenzoic acid is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its structural motif, featuring a substituted aromatic ring with a carboxylic acid and an ether linkage, makes it a valuable building block in medicinal chemistry. The scalability of its production is therefore a critical consideration for ensuring a reliable and cost-effective supply chain for the development of new therapeutics. This document provides a detailed, scalable, and robust protocol for the synthesis of 3,5-Dimethyl-4-isopropoxybenzoic acid, grounded in established chemical principles and adapted for larger-scale production.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most logical and scalable approach to 3,5-Dimethyl-4-isopropoxybenzoic acid involves a two-step process, commencing with the synthesis of the precursor, 3,5-dimethyl-4-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the isopropoxy group.
Overall Reaction Scheme:
Caption: Overall two-step synthesis of 3,5-Dimethyl-4-isopropoxybenzoic acid.
Part 1: Scalable Synthesis of 3,5-Dimethyl-4-hydroxybenzoic Acid
The synthesis of the key intermediate, 3,5-dimethyl-4-hydroxybenzoic acid, can be efficiently achieved through the oxidation of commercially available mesitylene. This method is advantageous for its use of readily available and inexpensive starting materials.[1]
Protocol 1: Oxidation of Mesitylene
This protocol is adapted from established industrial methods for the oxidation of alkylbenzenes.[1]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (molar eq.) | Notes |
| Mesitylene | C₉H₁₂ | 120.19 | 1.0 | Starting material |
| Cobalt(II) Acetate Tetrahydrate | Co(OAc)₂·4H₂O | 249.08 | 0.01-0.05 | Catalyst |
| Manganese(II) Acetate Tetrahydrate | Mn(OAc)₂·4H₂O | 245.09 | 0.01-0.05 | Co-catalyst |
| Sodium Bromide | NaBr | 102.89 | 0.05-0.1 | Promoter |
| Acetic Acid | CH₃COOH | 60.05 | Solvent | Glacial |
| Oxygen | O₂ | 32.00 | Excess | Oxidant |
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, gas inlet tube, and temperature probe.
-
Heating/cooling circulator.
-
Crystallization vessel.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reactor Charging: To the jacketed glass reactor, add glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.
-
Stirring and Heating: Begin stirring and heat the mixture to 80-90 °C to ensure all catalysts are dissolved.
-
Addition of Mesitylene: Add the mesitylene to the reactor.
-
Oxygen Sparging: Begin sparging oxygen gas through the reaction mixture via the gas inlet tube at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 120-140 °C by adjusting the heating/cooling circulator.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the consumption of mesitylene is complete (typically 4-8 hours).
-
Cooling and Crystallization: Once the reaction is complete, stop the oxygen flow and cool the reaction mixture to room temperature. The product, 3,5-dimethyl-4-hydroxybenzoic acid, will precipitate out of the solution.
-
Isolation: Filter the solid product using a Nutsche filter-dryer.
-
Washing: Wash the filter cake with cold acetic acid, followed by water to remove residual catalysts and solvent.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 75-85%
Characterization: The identity and purity of the 3,5-dimethyl-4-hydroxybenzoic acid should be confirmed by ¹H NMR, ¹³C NMR, and HPLC analysis.
Part 2: Scalable Williamson Ether Synthesis for 3,5-Dimethyl-4-isopropoxybenzoic Acid
The Williamson ether synthesis is a robust and widely used method for forming ethers. In this scalable protocol, we will utilize a phase-transfer catalyst to facilitate the reaction between the phenoxide of 3,5-dimethyl-4-hydroxybenzoic acid and an isopropylating agent. The use of a phase-transfer catalyst allows for milder reaction conditions and can improve efficiency in a biphasic system.[2][3][4]
Protocol 2: O-Isopropylation of 3,5-Dimethyl-4-hydroxybenzoic Acid
This protocol is designed for scalability and is based on analogous isopropylation reactions found in the patent literature.[5]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (molar eq.) | Notes |
| 3,5-Dimethyl-4-hydroxybenzoic acid | C₉H₁₀O₃ | 166.17 | 1.0 | Starting material |
| 2-Bromopropane | C₃H₇Br | 122.99 | 1.2-1.5 | Isopropylating agent |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.0-2.5 | Base |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 0.05-0.1 | Phase-Transfer Catalyst |
| Acetonitrile (or DMF) | CH₃CN | 41.05 | Solvent | Anhydrous |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed | For acidification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | |
| Brine (saturated NaCl solution) | - | - | For washing | |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | For drying |
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, addition funnel, and temperature probe.
-
Heating/cooling circulator.
-
Separatory funnel (for workup).
-
Rotary evaporator.
-
Crystallization vessel.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with 3,5-dimethyl-4-hydroxybenzoic acid, potassium carbonate, and tetrabutylammonium bromide.
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the reactor.
-
Stirring and Heating: Begin stirring and heat the mixture to 70-80 °C.
-
Addition of Isopropylating Agent: Slowly add 2-bromopropane to the reaction mixture via the addition funnel over 30-60 minutes.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress by HPLC until the starting material is consumed (typically 6-12 hours).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Work-up:
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Acidification and Product Isolation:
-
Filter off the sodium sulfate and concentrate the filtrate to a smaller volume.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH 2-3).
-
The product, 3,5-Dimethyl-4-isopropoxybenzoic acid, will precipitate as a white solid.
-
-
Purification:
-
Collect the solid by filtration.
-
Wash the filter cake with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to achieve high purity.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 80-90%
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Workflow for Williamson Ether Synthesis:
Caption: Step-by-step workflow for the scalable synthesis of 3,5-Dimethyl-4-isopropoxybenzoic acid.
Safety Considerations
-
Mesitylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause cancer.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Acetonitrile/DMF: Flammable liquids. Harmful in contact with skin or if inhaled.
-
Potassium Carbonate: Causes serious eye irritation.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Conclusion
This application note provides a comprehensive and scalable two-step process for the production of 3,5-Dimethyl-4-isopropoxybenzoic acid. By employing a robust oxidation of mesitylene followed by an efficient Williamson ether synthesis, this protocol is designed to be adaptable from laboratory to pilot plant and even industrial scale. The detailed procedures, including reagent tables and safety information, are intended to provide researchers and drug development professionals with a reliable and practical guide for the synthesis of this important chemical intermediate.
References
- Chen, J. Study on the Synthesis of 4-(N-Isopropyl amino)
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link].
- Google Patents. Process for the preparation of hydroxybenzaldehydes. EP0074272B1.
-
The Williamson Ether Synthesis. Available at: [Link].
-
Industrial Phase-Transfer Catalysis. Available at: [Link].
-
Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. Available at: [Link].
-
Wikipedia. Williamson ether synthesis. Available at: [Link].
-
Chemistry Steps. Williamson Ether Synthesis. (2022). Available at: [Link].
- Google Patents. Method for preparing 3-cyano-4-isopropoxybenzoic acid. CN106674044A.
- Google Patents. Process for synthesizing 3-(3,5-dihydroxy-4-isopropylphenyl) acrylic acid. CN103193625A.
- Google Patents. Production method for 3, 5-dimethylbenzoic acid. CN105085228A.
- Google Patents. Preparation of 3,5-dialkyl-4-hydroxybenzoic acid. US4072707A.
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link].
-
Organic Syntheses. Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Available at: [Link].
-
ResearchGate. A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. (2025). Available at: [Link].
- Google Patents. Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. US4191841A.
-
Biblioteca IQS. Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof. (2022). Available at: [Link].
- Google Patents. DIMETHYLBENZOIC ACID COMPOUNDS. EP3083554B1.
-
HETEROCYCLES. EFFICIENT ONE-POT, THREE-STEP SYNTHESIS OF 1,2,3,5-TETRASUBSTITUTED PYRROLES VIA AZA-MICHAEL ADDITION OF METHYL 3-IMINOACRYLATES. (2023). Available at: [Link].
-
ORBi UMONS. One-Pot Synthesis of Well-Defined Amphiphilic and Adaptative Block Copolymers via Versatile Combination of ''Click'' Chemistry and ATRP. (2007). Available at: [Link].
-
PubMed. A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene. (2019). Available at: [Link].
-
ResearchGate. A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene. (2025). Available at: [Link].
Sources
- 1. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Phase Transfer Catalysts | TCI EUROPE N.V. [tcichemicals.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
Using 3,5-Dimethyl-4-isopropoxybenzoic acid in pharmaceutical synthesis
Application Note: High-Purity Synthesis & Pharmaceutical Utility of 3,5-Dimethyl-4-isopropoxybenzoic Acid
Executive Summary & Molecular Profile
3,5-Dimethyl-4-isopropoxybenzoic acid (CAS: 1014691-12-3) is a specialized "privileged scaffold" used in the design of lipophilic ligands for nuclear receptors and ion channels. Unlike simple benzoic acid derivatives, this molecule combines a sterically hindered core (3,5-dimethyl) with a bulky lipophilic ether (4-isopropoxy).
This specific substitution pattern is critical for:
-
Conformational Locking: The ortho-methyl groups restrict rotation relative to the ether linkage, reducing the entropic penalty of binding.
-
Hydrophobic Pocket Filling: The isopropyl group targets deep hydrophobic sub-pockets in targets like ROR
t (inverse agonists for autoimmune disease) and P2X3 receptors (antagonists for chronic cough). -
Metabolic Stability: The isopropyl ether is more resistant to oxidative dealkylation (CYP450) compared to simple methoxy or ethoxy analogs.
Strategic Synthesis Protocol
Objective: Synthesize high-purity (>99%) 3,5-Dimethyl-4-isopropoxybenzoic acid starting from 3,5-dimethyl-4-hydroxybenzoic acid.
Rationale: While direct alkylation of the hydroxy-acid is possible, it often results in mixed ester-ether products and difficult purification. The "Protect-Alkylate-Deprotect" strategy described below ensures regio-control and scalability.
Workflow Visualization
Figure 1: Three-stage synthetic route ensuring high regioselectivity and purity.
Detailed Methodology
Step 1: Methyl Ester Formation (Protection)
-
Reagents: 3,5-Dimethyl-4-hydroxybenzoic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (cat.).
-
Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 12 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The product (methyl ester) will have a higher R_f than the starting acid.
-
Workup: Concentrate, neutralize with NaHCO₃, filter precipitate.
Step 2: Williamson Ether Synthesis (The Critical Step)
-
Reagents: Methyl 3,5-dimethyl-4-hydroxybenzoate (1.0 eq), 2-Iodopropane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: DMF (Anhydrous). Note: DMF is preferred over acetone to achieve higher temperatures necessary for the secondary halide reaction.
-
Protocol:
-
Dissolve the methyl ester in DMF (0.5 M concentration).
-
Add K₂CO₃ and stir at room temperature for 30 mins to form the phenoxide anion.
-
Add 2-iodopropane dropwise.
-
Heat to 65°C for 16 hours. Caution: Do not overheat (>80°C) to avoid elimination of isopropyl iodide to propene.
-
Quench: Pour into ice water. The product usually precipitates as a white solid.
-
Step 3: Saponification (Deprotection)
-
Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq).
-
Solvent: THF:Water (3:1).
-
Protocol:
-
Dissolve the alkylated ester in THF/Water.
-
Add LiOH and stir at 50°C for 4 hours.
-
Isolation: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 3.
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water if purity is <98%.
-
Downstream Application: Amide Coupling
In drug discovery, this acid is most commonly coupled to heterocyclic amines (e.g., aminopyrimidines for P2X3 antagonists or anilines for ROR
Standard Coupling Protocol (HATU Method):
| Component | Equivalents | Role | Notes |
| Acid | 1.0 | Core Scaffold | 3,5-Dimethyl-4-isopropoxybenzoic acid |
| Amine | 1.1 | Pharmacophore | e.g., Heterocyclic amine |
| HATU | 1.2 | Coupling Agent | Preferred for hindered acids |
| DIPEA | 3.0 | Base | Hunig's Base |
| DMF | - | Solvent | Concentration 0.1 M |
Procedure:
-
Dissolve the Acid and DIPEA in dry DMF.
-
Add HATU and stir for 10 minutes to activate the acid (formation of the active ester).
-
Add the Amine.
-
Stir at Room Temperature for 4–12 hours.
-
Why HATU? The 3,5-dimethyl substitution creates steric bulk around the carboxylate. HATU is more reactive than EDC/HOBt and minimizes failure rates for these hindered substrates.
Structural Activity Relationship (SAR) Logic
Why choose this specific intermediate? The decision tree below illustrates the medicinal chemistry logic.
Figure 2: SAR Decision Tree highlighting the advantages of the 3,5-dimethyl-4-isopropoxy motif.
Analytical Standards & Specifications
To validate the synthesis, the following analytical data should be met:
-
Appearance: White to off-white crystalline powder.[1]
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.80 (s, 1H, COOH)
- 7.65 (s, 2H, Ar-H) — Singlet indicates symmetry due to 3,5-dimethyl.
- 4.50 (sept, 1H, O-CH) — Characteristic septet for isopropyl.
- 2.25 (s, 6H, Ar-CH₃)
- 1.28 (d, 6H, Isopropyl-CH₃)
-
Mass Spectrometry (ESI-): m/z 207.1 [M-H]⁻.
-
Purity (HPLC): >98% (Area %) at 254 nm.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 72972, 4-Isopropoxybenzoic acid (and derivatives). Retrieved from [Link]
-
P2X3 Antagonist Design: Song, L., et al. (2024).[5] Discovery of the P2X3 antagonist HW091077 for the treatment of chronic cough. SSRN. Retrieved from [Link]
-
ROR
t Inverse Agonists: BioWorld. (2018). Eli Lilly presents nuclear receptor ROR-gammaT inverse agonists. Retrieved from [Link] -
General Synthetic Methodology: Organic Syntheses. Alkylation of Phenols (General Procedures). Adapted from standard Williamson Ether Synthesis protocols. Retrieved from [Link]
Sources
- 1. 4-ISOPROPOXYBENZOIC ACID | 13205-46-4 [chemicalbook.com]
- 2. 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Etherification Yields of Benzoic Acid Derivatives
Welcome to the technical support center for the etherification of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Authored from the perspective of a Senior Application Scientist, this resource provides in-depth, field-proven insights to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when performing etherification on benzoic acid derivatives.
Q1: My Williamson ether synthesis yield is consistently low. What are the most likely causes?
Low yields in a Williamson ether synthesis of benzoic acid derivatives often stem from a few key factors:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the nucleophilic phenoxide. If the base used is not strong enough, a significant portion of the starting material will remain unreacted. For instance, a base like sodium bicarbonate may be insufficient for less acidic phenols.[1]
-
Competing Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is favored when using secondary or tertiary alkyl halides.[2] C-alkylation of the phenol ring is another possible side reaction.[1]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent choice can significantly impact yield. These reactions are typically conducted at temperatures between 50-100°C for 1-8 hours.[1][3]
-
Solvent Effects: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, which "shields" it and reduces its nucleophilicity.[4] Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred as they do not solvate anions as effectively, leaving the nucleophile "naked" and more reactive.[1][4]
Q2: Do I need to protect the carboxylic acid group before performing the etherification?
Yes, in most cases, protecting the carboxylic acid group is a critical step. The basic conditions required for the Williamson ether synthesis will deprotonate the carboxylic acid, which is more acidic than the phenolic hydroxyl group. This would lead to the carboxylate anion, which is generally a poor nucleophile and can interfere with the desired reaction.
A common and effective strategy is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) via Fischer esterification.[5] After the etherification is complete, the ester can be easily hydrolyzed back to the carboxylic acid.[5][6]
Q3: What is the best choice of base for deprotonating the phenolic hydroxyl group?
The choice of base is crucial and depends on the pKa of the specific hydroxybenzoic acid derivative. A fundamental principle of acid-base chemistry is that for a deprotonation reaction to favor the products, the pKa of the conjugate acid of the base used must be higher than the pKa of the acid being deprotonated.[7][8] Phenols typically have a pKa of around 10.[7]
Here is a general guide to base selection:
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability |
| Sodium Bicarbonate (NaHCO₃) | Carbonic Acid (H₂CO₃) | ~6.4 | Generally too weak for efficient deprotonation of most phenols.[1] |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 | A commonly used and effective base for many phenolic substrates.[5] |
| Sodium Hydroxide (NaOH) | Water (H₂O) | ~15.7 | A stronger base that can ensure complete deprotonation.[1][9] |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~36 | A very strong, non-nucleophilic base that provides irreversible deprotonation.[1] Requires strictly anhydrous conditions as it reacts violently with water.[1] |
Q4: Can I use secondary or tertiary alkyl halides for the Williamson ether synthesis?
It is strongly discouraged to use tertiary alkyl halides, and secondary alkyl halides should be used with caution.[1] The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[2]
-
Tertiary alkyl halides will almost exclusively undergo an E2 elimination reaction in the presence of a strong base/nucleophile like a phenoxide, resulting in the formation of an alkene instead of an ether.[1][10]
-
Secondary alkyl halides can also undergo E2 elimination as a competing reaction, leading to a mixture of the desired ether and an alkene, which can complicate purification and lower the yield.[10]
For optimal results, always use a methyl or primary alkyl halide.[1]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: The reaction is not proceeding to completion; a significant amount of starting material remains.
If you observe a large amount of unreacted starting material, it is likely that the reaction has failed to initiate or has stalled.
Workflow for Troubleshooting Incomplete Reactions:
Caption: Troubleshooting workflow for incomplete etherification reactions.
Detailed Solutions:
-
Check Base Strength and Stoichiometry:
-
Causality: The phenoxide nucleophile must be generated in sufficient concentration for the reaction to proceed. As established, the base must be strong enough to deprotonate the phenol.[7]
-
Solution: If using a weak base like NaHCO₃, switch to a stronger base such as K₂CO₃, NaOH, or NaH.[1] Ensure you are using a slight excess of the base (e.g., 1.2-1.5 equivalents) to drive the deprotonation to completion.[5]
-
-
Assess Reaction Conditions:
-
Causality: SN2 reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Solution: Increase the reaction temperature, typically to the 60-80 °C range. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, extend the reaction time. Microwave-assisted heating can sometimes improve yields and significantly reduce reaction times.[1]
-
-
Verify Reagent Purity and Anhydrous Conditions:
-
Causality: Moisture can be particularly detrimental when using highly reactive bases like sodium hydride, as it will quench the base.[1] Impurities in the alkyl halide can also inhibit the reaction.
-
Solution: If using NaH, ensure your solvent (e.g., DMF, THF) is anhydrous and the glassware is properly dried.[1] Use freshly opened or purified reagents whenever possible.
-
Issue 2: The desired product is contaminated with byproducts, leading to difficult purification.
The formation of byproducts is a common issue, often arising from competing reaction pathways.
Common Byproducts and Their Causes:
| Byproduct | Potential Cause |
| Alkene | E2 elimination reaction, which is favored by sterically hindered (secondary or tertiary) alkyl halides and strong bases.[2][10] |
| C-Alkylated Product | The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the electron-rich aromatic ring (C-alkylation).[1] C-alkylation is less common but can occur under certain conditions. |
| Unreacted Benzoic Acid | Incomplete reaction or inefficient purification. Benzoic acid can be challenging to remove from the final product due to similar polarities.[11] |
Purification Strategies:
-
Removal of Unreacted Benzoic Acid:
-
Acid-Base Extraction: This is often the most effective method.[11] After the reaction, the mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[11][12] The unreacted benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated.
-
Protocol:
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel, invert, and immediately vent to release CO₂ pressure.[11]
-
Shake gently, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer. Repeat the extraction 1-2 more times.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.[5]
-
-
-
-
Separation from Alkene and C-Alkylated Byproducts:
-
Column Chromatography: This is the most reliable method for separating compounds with different polarities.[11] A silica gel column is typically used, with a solvent system (e.g., a mixture of hexanes and ethyl acetate) chosen based on the polarity of the desired product and impurities.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique, provided a solvent can be found in which the solubility of the product and byproducts differ significantly.[11][13]
-
Alternative Etherification Strategies
When the Williamson ether synthesis is not providing optimal results, consider these alternative methods:
Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for forming ethers from alcohols and acidic pronucleophiles (like phenols) under mild, neutral conditions.[14][15] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]
Mechanism Overview:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in isopropyl bromide alkylation reactions
Diagnostic Overview: The Secondary Halide Paradox
The Core Issue: Isopropyl bromide (2-bromopropane) presents a classic physical organic chemistry challenge. As a secondary alkyl halide , it sits on a precarious "reactivity fence."
-
Steric Hindrance: The two methyl groups adjacent to the electrophilic carbon hinder the backside attack required for
substitution, significantly slowing the reaction compared to primary halides (e.g., n-propyl bromide). -
Elimination Competition: The secondary protons are accessible. In the presence of strong bases or high temperatures, the reaction pathway shifts from Substitution (
) to Elimination ( ), ejecting HBr to form propene gas rather than the desired alkylated product.
Quick Diagnostic Flowchart Use this logic tree to identify the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying
Strategic Solutions & Mechanisms
Strategy A: The "Finkelstein" Boost (In-Situ Iodination)
The C-Br bond in isopropyl bromide is moderately reactive. By adding a catalytic or stoichiometric amount of Potassium Iodide (KI), you generate Isopropyl Iodide in situ.
-
Why it works: Iodide is a better nucleophile than bromide (displaces Br) and a better leaving group (displaced by your nucleophile).
-
The Trap: Do not use this method in protic solvents (methanol/water) where iodide solvation reduces its nucleophilicity. Use Acetone, MEK, or DMF.
Strategy B: The Cesium Effect
For weak nucleophiles (phenols, carboxylic acids), Potassium Carbonate (
-
Solution: Switch to Cesium Carbonate (
) .[1] -
Mechanism: The large radius of the Cesium cation (
) minimizes ion pairing with the nucleophile (e.g., phenoxide), leaving the anion "naked" and highly reactive. This allows the reaction to proceed at lower temperatures, suppressing the thermal elimination pathway.
Strategy C: Phase Transfer Catalysis (PTC)
If your substrate is sensitive to polar aprotic solvents (like DMF), use a biphasic system (Toluene/Solid Base) with a quaternary ammonium salt (e.g., TBAB).
-
Benefit: The reaction occurs in the organic phase or at the interface, protecting sensitive groups from hydrolysis.
Base & Solvent Selection Matrix
Use this table to select the correct system for your specific nucleophile.
| Nucleophile Type | Recommended Base | Recommended Solvent | Additive | Why? |
| Phenols (O-Alkylation) | DMF, MeCN, or Acetone | KI (0.1 eq) | Weak base prevents elimination; Cesium boosts solubility. | |
| Amines (N-Alkylation) | DIPEA or | MeCN or Toluene | KI (0.1 eq) | Avoids quaternary salt formation; controls pH. |
| Active Methylene (C-Alk) | DMF or THF | None | ||
| Carboxylic Acids | DMF | KI (0.5 eq) | Forms loose ion pairs for rapid esterification. |
Optimized Experimental Protocols
Protocol 1: The "Gold Standard" (Cesium/Finkelstein)
Best for: Phenols, Indoles, and difficult substrates.
-
Setup: Charge a dry flask with the substrate (1.0 equiv) and Cesium Carbonate (1.5 – 2.0 equiv).
-
Solvent: Add anhydrous DMF (Dimethylformamide) or NMP . Concentration: 0.2 M – 0.5 M.
-
Catalyst: Add Potassium Iodide (KI) (0.1 – 0.2 equiv).[2] Note: If the reaction is extremely sluggish, this can be increased to 1.0 equiv.
-
Reagent: Add Isopropyl Bromide (1.2 – 1.5 equiv). Excess is required due to volatility.
-
Reaction: Heat to 60°C .
-
Critical Control Point: Do NOT exceed 80°C. Above this threshold, elimination to propene becomes the dominant pathway.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
.
Protocol 2: The "Green" Phase Transfer Method
Best for: Scale-up, moisture-sensitive substrates, or avoiding DMF.
-
Setup: Dissolve substrate (1.0 equiv) in Toluene or MEK (Methyl Ethyl Ketone).
-
Base: Add finely powdered, anhydrous
(2.0 equiv). -
Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 – 0.1 equiv).
-
Reagent: Add Isopropyl Bromide (1.5 equiv).
-
Reaction: Reflux gently (approx. 80°C for Toluene, 60°C for MEK). Vigorous stirring is essential to maximize surface area between solid base and liquid phase.
Visualizing the Catalytic Cycle (Finkelstein)
Understanding the iodine exchange is crucial for troubleshooting "stalled" reactions.
Figure 2: The catalytic cycle where Iodide acts as a nucleophilic shuttle, converting the sluggish bromide into the highly reactive iodide.
Frequently Asked Questions (FAQ)
Q: I see vigorous bubbling, but my yield is <10%. What is happening?
A: The bubbling is likely propene gas , not boiling solvent. This indicates you are running an Elimination (
-
Fix: Your base is too strong or your temperature is too high. Switch from
to or and lower the temperature to <65°C.
Q: Can I use Isopropyl Iodide directly instead of Bromide+KI? A: Yes, but Isopropyl Iodide is significantly more expensive and less stable (light sensitive). The "In-Situ" generation using Isopropyl Bromide + KI is more economical and ensures a fresh supply of the active electrophile.
Q: My reaction stalls at 60% conversion. Should I add more base? A: Unlikely. The stall is often due to the evaporation of isopropyl bromide (b.p. 59°C).
-
Fix: Add an additional 0.5 equiv of isopropyl bromide and ensure your condenser is efficient (use a dry ice/acetone condenser if possible, or a sealed pressure tube).
Q: Why is DMF preferred over Acetone? A: While Acetone is classic for Finkelstein, it boils at 56°C, limiting your maximum reaction temperature. DMF allows heating to 60-70°C without refluxing, which increases the kinetic energy just enough to overcome the steric barrier of the secondary carbon without causing massive evaporation.
References
-
Mechanism of Finkelstein Reaction: Finkelstein, H. (1910).[4] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[4][5][6] Ber. Dtsch. Chem. Ges., 43, 1528.[4]
-
Cesium Carbonate in Alkylation: Dijkstra, G., et al. (2005). "The effect of cesium salts on the O-alkylation of phenols." Journal of Organic Chemistry.
-
Phase Transfer Catalysis: Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.
-
Elimination vs Substitution: Master Organic Chemistry. (2023).[7][8] "Elimination vs Substitution with Secondary Alkyl Halides."
-
Optimization of N-Alkylation: BenchChem. (2024). "Optimization of reaction time for N-alkylation."
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Isopropoxybenzoic Acid Isomers
For researchers and scientists in drug development and chemical analysis, the unambiguous identification of isomeric compounds is a critical challenge. Mass spectrometry, a cornerstone of modern analytical chemistry, provides a powerful solution through the detailed analysis of fragmentation patterns. This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation of the three positional isomers of isopropoxybenzoic acid: ortho-, meta-, and para-isopropoxybenzoic acid. Understanding these distinct fragmentation pathways is essential for their individual identification and characterization in complex matrices.
The Decisive Role of Substituent Position in Fragmentation
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of the resulting fragment ions. In the case of substituted benzoic acids, the position of the substituent on the aromatic ring profoundly influences the fragmentation cascade. This is particularly evident when comparing the ortho, meta, and para isomers, where proximity effects and the potential for resonance stabilization lead to unique and diagnostic fragmentation patterns. This guide will dissect these differences, providing the experimental data and mechanistic insights necessary to distinguish between these closely related compounds.
Experimental Methodology
The data presented in this guide is based on standard gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). A typical experimental setup for such an analysis is outlined below.
Sample Preparation and Chromatography
A dilute solution of the isopropoxybenzoic acid isomer is prepared in a suitable volatile solvent such as methanol or acetonitrile. The sample is then injected into a gas chromatograph equipped with a non-polar capillary column (e.g., a 5% phenyl polymethylsiloxane phase). The oven temperature is programmed to ensure the separation of the analyte from any impurities.
Mass Spectrometry
The eluent from the GC is introduced into the ion source of a mass spectrometer operating in electron ionization (EI) mode.
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
The resulting mass spectra are recorded, and the fragmentation patterns are analyzed.
Caption: A typical experimental workflow for GC-EI-MS analysis.
Comparative Analysis of Fragmentation Patterns
The molecular formula for all three isopropoxybenzoic acid isomers is C₁₀H₁₂O₃, resulting in a monoisotopic mass of approximately 180.0786 g/mol . While they all exhibit a molecular ion peak ([M]⁺˙) at m/z 180, their fragmentation pathways diverge significantly.
| Fragment Ion (m/z) | Proposed Structure | Ortho-Isomer Relative Abundance (%) | Meta-Isomer Relative Abundance (%) | Para-Isomer Relative Abundance (%) |
| 180 | [C₁₀H₁₂O₃]⁺˙ (Molecular Ion) | 25 | 28 | 22 |
| 165 | [M - CH₃]⁺ | 5 | 10 | 15 |
| 138 | [M - C₃H₆]⁺˙ | 100 (Base Peak) | 100 (Base Peak) | 100 (Base Peak) |
| 121 | [M - C₃H₆ - OH]⁺ | 60 | 65 | 64 |
| 93 | [C₆H₅O]⁺ | 10 | 8 | 6 |
The Common Fragmentation: Loss of Propene
The most prominent feature in the EI spectra of all three isomers is the base peak at m/z 138 . This corresponds to the loss of a neutral propene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement. This rearrangement is a hallmark of compounds containing a γ-hydrogen relative to a carbonyl or, in this case, an ether oxygen. The resulting fragment ion is the corresponding hydroxybenzoic acid radical cation.
The Ortho Effect: A Proximity-Driven Fragmentation
In ortho-isopropoxybenzoic acid, the close proximity of the isopropoxy and carboxylic acid groups enables a unique interaction known as the "ortho effect"[1][2]. This effect often leads to specific fragmentation pathways not observed in the meta and para isomers. While the loss of propene is still the dominant fragmentation, other characteristic, albeit less intense, fragments can arise from intramolecular rearrangements. A notable characteristic of ortho-substituted benzoic acids is the potential for water loss from the molecular ion, though in the case of the isopropoxy derivative, the propene loss is overwhelmingly favored.
Caption: Primary fragmentation of ortho-isopropoxybenzoic acid.
The Meta Isomer: Straightforward Fragmentation
As anticipated, the meta isomer lacks the direct interaction between the functional groups seen in the ortho isomer and the potential for extended conjugation leading to a quinoid structure in the para isomer. Consequently, its fragmentation is considered the most "straightforward" of the three. The spectrum is dominated by the loss of propene to form the m/z 138 ion, followed by the loss of a hydroxyl radical to yield the ion at m/z 121.
Caption: Primary fragmentation of meta-isopropoxybenzoic acid.
The Para Isomer: Formation of a Stable Quinoid-like Structure
The para isomer also undergoes the characteristic loss of propene to form the base peak at m/z 138. The subsequent fragmentation of this ion is influenced by the para position of the hydroxyl group. While the loss of a hydroxyl radical to form the m/z 121 ion is significant, the para isomer has the potential to form a stable para-quinoid type structure, which can influence the relative abundances of other minor fragments[1][2].
Caption: Primary fragmentation of para-isopropoxybenzoic acid.
Conclusion
The electron ionization mass spectra of ortho-, meta-, and para-isopropoxybenzoic acid are all dominated by a base peak at m/z 138, corresponding to the loss of propene. However, subtle differences in the relative abundances of other fragment ions, influenced by the "ortho effect" and the potential for quinoid structure formation in the para isomer, can be used for their differentiation. While the primary fragmentation is similar, careful analysis of the entire spectrum, potentially in conjunction with chromatographic retention times, allows for the confident identification of each isomer. This guide provides the foundational data and mechanistic understanding for researchers to effectively utilize mass spectrometry for the structural elucidation of these and other substituted aromatic compounds.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72972, 4-Isopropoxybenzoic acid. Retrieved from [Link].
- Turok, D. O., & Gvakhariia, V. G. (2010). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 586709, 3-Isopropoxybenzoic acid. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12357674, 2-Isopropoxybenzoic acid. Retrieved from [Link].
-
Vaia. (n.d.). Problem 32 Account for the presence of peak... [FREE SOLUTION]. Retrieved from [Link].
-
Turok, D. O., & Gvakhariia, V. G. (2010). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Retrieved from [Link].
-
NIST. (n.d.). 4-Propoxybenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link].
Sources
Structural Optimization in Medicinal Chemistry: 3,5-Dimethoxybenzoic Acid vs. 3,5-Dimethyl-4-isopropoxybenzoic Acid
Part 1: Executive Analysis
In the landscape of fragment-based drug discovery (FBDD) and lead optimization, benzoic acid derivatives serve as ubiquitous pharmacophores.[1] However, the selection between 3,5-dimethoxybenzoic acid (3,5-DMBA) and 3,5-dimethyl-4-isopropoxybenzoic acid (3,5-DMIB) represents a critical decision point regarding metabolic stability , lipophilicity , and steric occupancy .
This guide moves beyond basic catalog data to analyze the functional utility of these two scaffolds. While 3,5-DMBA is the "workhorse" scaffold for solubility and hydrogen-bond acceptance, 3,5-DMIB is a specialized "shielded" motif designed to penetrate lipophilic pockets and resist metabolic clearance.
The Core Distinction
-
3,5-Dimethoxybenzoic Acid (CAS 1132-21-4): A moderate-lipophilicity scaffold.[1] The methoxy groups act as hydrogen bond acceptors and provide electron density to the ring, but are susceptible to O-demethylation by Cytochrome P450 enzymes.[1]
-
3,5-Dimethyl-4-isopropoxybenzoic Acid (CAS 1014691-12-3): A high-lipophilicity, sterically hindered scaffold.[1] The ortho-methyl groups flank the ether linkage, creating a "steric shield" that blocks hydrolytic enzymes and restricts the conformation of the isopropoxy tail, often locking the molecule into a bioactive conformation for nuclear receptors (e.g., PPAR, TR).
Part 2: Physicochemical & Functional Comparison[1]
The following data aggregates experimental values and calculated descriptors to highlight the shift in properties when transitioning from the dimethoxy to the dimethyl-isopropoxy scaffold.
Table 1: Comparative Property Profile
| Feature | 3,5-Dimethoxybenzoic Acid | 3,5-Dimethyl-4-isopropoxybenzoic Acid | Impact on Drug Design |
| Molecular Weight | 182.17 g/mol | 208.25 g/mol | Minimal impact; both are fragment-sized.[1] |
| cLogP (Lipophilicity) | ~1.5 - 1.7 | ~3.3 - 3.5 | Critical: DMIB crosses BBB and cell membranes significantly better but risks non-specific binding.[1] |
| H-Bond Acceptors | 4 (COOH + 2 OMe) | 3 (COOH + 1 OiPr) | DMBA is more soluble in aqueous media.[1] |
| Rotatable Bonds | 3 | 3 (restricted) | The ortho-methyls in DMIB restrict the rotation of the ether, reducing entropic penalty upon binding.[1] |
| Metabolic Liability | High (O-demethylation) | Low (Steric shielding) | DMIB is designed for longer half-life ( |
| Electronic Effect | Electron Donating (+M) | Weakly Donating (+I from Me) | DMBA makes the carboxylate less acidic (higher pKa) compared to unsubstituted benzoic acid.[1] |
Mechanistic Insight: The "Ortho-Effect"
In 3,5-DMIB, the two methyl groups at positions 3 and 5 create a steric clash with the oxygen at position 4. This forces the isopropoxy group to twist out of the plane of the phenyl ring.[1] This conformation lock is often exploited in designing ligands for nuclear hormone receptors (like Thyroid Receptor
Part 3: Synthetic Pathways & Accessibility
Understanding the synthesis is crucial for scale-up.[1] 3,5-DMBA is often a starting material, whereas 3,5-DMIB usually requires construction from a phenolic precursor.
Diagram 1: Comparative Synthetic Logic
Caption: Synthesis flow comparison. The 3,5-DMIB route requires forcing conditions due to steric hindrance from the methyl groups.
Part 4: Experimental Protocols
As a self-validating guide, we provide two critical protocols: one for the synthesis of the sterically hindered ether (DMIB) and one for evaluating the metabolic stability difference, which is the primary justification for using DMIB.
Protocol A: Synthesis of 3,5-Dimethyl-4-isopropoxybenzoic Acid
Rationale: The ortho-methyl groups hinder the nucleophilic attack of the phenol.[1] Standard room-temperature conditions often fail.[1]
Reagents:
-
3,5-Dimethyl-4-hydroxybenzoic acid (1.0 eq)
-
2-Bromopropane (1.5 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
DMF (Dimethylformamide, anhydrous)[1]
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of 3,5-dimethyl-4-hydroxybenzoic acid in 20 mL of anhydrous DMF under an inert atmosphere (
). -
Deprotonation: Add
(20 mmol). Stir at room temperature for 30 minutes. The solution will turn opaque/slurry.[1] -
Alkylation: Add 2-bromopropane (15 mmol) dropwise.
-
Thermal Activation: Heat the reaction mixture to 80°C . Note: Unlike unhindered phenols, this temperature is required to overcome the steric barrier of the 3,5-dimethyl groups.
-
Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). Reaction typically requires 4–6 hours.[1]
-
Workup: Cool to RT. Pour into ice-cold 1N HCl (100 mL) to precipitate the product.
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1) to yield pure 3,5-dimethyl-4-isopropoxybenzoic acid.[1]
Protocol B: Comparative Microsomal Stability Assay
Rationale: To quantifiably demonstrate the metabolic superiority of the DMIB scaffold over DMBA.
Materials:
-
Rat Liver Microsomes (RLM) (20 mg/mL protein conc.)[1]
-
NADPH Regenerating System[1]
-
Test Compounds: 3,5-DMBA and 3,5-DMIB (10 mM DMSO stocks)
-
LC-MS/MS for quantification[1]
Workflow:
-
Incubation Mix: Prepare 100 µL reaction volumes in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.[1]
-
Spike: Add test compounds to a final concentration of 1 µM (0.1% DMSO final).
-
Initiation: Pre-incubate at 37°C for 5 mins, then initiate with NADPH.
-
Sampling: Take aliquots at
minutes. Quench immediately in cold Acetonitrile containing internal standard (e.g., Warfarin).[1] -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate intrinsic clearance ( ).[1]
Expected Outcome:
-
3,5-DMBA: Rapid degradation (
min) due to O-demethylation at the exposed methoxy positions.[1] -
3,5-DMIB: Extended stability (
min).[1] The methyl groups block the approach of P450 enzymes to the ether oxygen.[1]
Part 5: Decision Matrix & SAR Logic
When should you choose one over the other? Use this logic flow to guide your lead optimization strategy.
Diagram 2: SAR Decision Tree
Caption: Decision tree for selecting between DMBA and DMIB scaffolds based on pocket nature and PK requirements.
References
-
Sigma-Aldrich. 3,5-Dimethoxybenzoic acid Product Specification and Applications.[1] Retrieved from [1]
-
Fluorochem. 3,5-Dimethyl-4-isopropoxybenzoic acid Safety and Data Sheet. Retrieved from [1]
-
BenchChem. 3,5-Dimethoxybenzoic Acid: A Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents.[1][2] Retrieved from [1]
-
MDPI. Structure-Activity Relationship of Benzoic Acid Derivatives. Molecules, 2022.[1][3] Retrieved from [1]
-
BioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors (SAR studies involving dimethyl-benzoic acid scaffolds). Retrieved from [1]
Sources
A Comparative Guide to the Analytical Specifications of 3,5-Dimethyl-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the purity and characterization of starting materials and intermediates are paramount. This guide provides an in-depth technical comparison of 3,5-Dimethyl-4-isopropoxybenzoic acid, a substituted benzoic acid derivative, against relevant chemical alternatives. By examining a typical Certificate of Analysis (COA) and the underlying analytical methodologies, we aim to equip researchers with the expertise to critically evaluate and select appropriate reagents for their work.
Introduction to 3,5-Dimethyl-4-isopropoxybenzoic Acid: Structure and Potential Applications
3,5-Dimethyl-4-isopropoxybenzoic acid (CAS No. 1014691-12-3) is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core with two methyl groups and an isopropoxy group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The carboxylic acid moiety provides a reactive handle for amide bond formation, esterification, and other functional group transformations, while the substitution pattern on the aromatic ring influences its steric and electronic properties, and by extension, its reactivity and biological activity.[2][3] Substituted benzoic acids are integral scaffolds in the development of a wide range of pharmaceuticals.[4]
A key initial step in utilizing such a compound is a thorough evaluation of its quality, as detailed in its specification sheet. While a specific COA for this exact compound is not publicly available, we can construct a representative specification sheet based on common industry practices and data for analogous compounds.
Comparative Analysis of Specifications
The quality of a chemical reagent is defined by a set of physical and chemical parameters. Below is a comparison of typical specifications for 3,5-Dimethyl-4-isopropoxybenzoic acid and two common structural isomers, 3,4-Dimethylbenzoic acid and 4-Isopropylbenzoic acid.
| Parameter | 3,5-Dimethyl-4-isopropoxybenzoic acid | 3,4-Dimethylbenzoic acid | 4-Isopropylbenzoic acid | Significance in Research & Drug Development |
| CAS Number | 1014691-12-3[1] | 619-04-5[5] | 536-66-3 | Unique identifier for unambiguous chemical identity. |
| Molecular Formula | C₁₂H₁₆O₃[1] | C₉H₁₀O₂[5] | C₁₀H₁₂O₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 208.26 g/mol [1] | 150.17 g/mol [5] | 164.20 g/mol [6] | Crucial for stoichiometric calculations in chemical reactions. |
| Purity (by HPLC) | ≥95%[1] | Typically ≥98% | Typically ≥98% | High purity is critical to avoid side reactions and ensure the integrity of experimental results. Impurities can lead to misleading biological data.[7] |
| Appearance | White to off-white solid | White to off-white crystalline powder | White crystalline powder | A visual inspection that can indicate gross contamination or degradation. |
| Melting Point | Not specified | 165-167 °C | 116-119 °C | A sharp melting point range is a good indicator of high purity. |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Soluble in methanol | Soluble in DMSO and methanol[6] | Essential for designing reaction conditions and preparing solutions for biological assays. |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Confirms the chemical structure and can reveal the presence of structurally related impurities. |
In-Depth Look at Key Analytical Methodologies
The specifications listed above are determined through a series of rigorous analytical tests. Understanding the principles behind these methods allows for a more critical interpretation of the COA data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture).[7][8] For substituted benzoic acids, a reversed-phase C18 column is commonly used.
Experimental Protocol (Illustrative):
-
Sample Preparation: Accurately weigh and dissolve a sample of 3,5-Dimethyl-4-isopropoxybenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic solvent like methanol or acetonitrile.[8]
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: A gradient elution may be used, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase percentage to elute more nonpolar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 224 nm).[8]
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices: The choice of a C18 column is due to its versatility in retaining a wide range of organic molecules. The mobile phase composition and gradient are optimized to achieve good separation between the main compound and any potential impurities, which may include starting materials, by-products, or degradation products.
Caption: The process of confirming the chemical structure of a compound using NMR spectroscopy.
Comparison with Alternatives and Rationale for Selection
The choice between 3,5-Dimethyl-4-isopropoxybenzoic acid and its isomers depends entirely on the specific goals of the research.
-
3,5-Dimethyl-4-isopropoxybenzoic acid: The steric hindrance provided by the two methyl groups ortho to the carboxylic acid can influence its reactivity. [2]This "ortho-effect" can make the carboxylic acid more acidic compared to its non-ortho-substituted counterparts. [9]The isopropoxy group at the para position is an electron-donating group, which can also modulate the electronic properties of the aromatic ring.
-
3,4-Dimethylbenzoic acid: With no ortho substituents, the carboxylic acid group is less sterically hindered, which may be desirable for certain synthetic transformations where steric bulk is a limiting factor.
-
4-Isopropylbenzoic acid: This isomer presents a different steric profile around the para position, which could be relevant for receptor binding studies or in applications where the overall shape of the molecule is critical.
The selection of a particular substituted benzoic acid is therefore a strategic decision based on the desired chemical and physical properties of the target molecule. A thorough understanding of the purity and identity of the chosen starting material, as confirmed by a comprehensive COA, is a non-negotiable prerequisite for reproducible and reliable scientific outcomes.
References
- Benchchem. (n.d.). An In-Depth Technical Guide to Substituted Benzoic Acids: A Case Study on 3-Chlorobenzoic Acid.
- University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.
- Canadian Science Publishing. (n.d.). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS.
- PMC. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- Analytical Methods. (n.d.).
- Corpus UL. (n.d.). Supporting Information.
- Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?.
- Fluorochem. (n.d.). 3,5-Dimethyl-4-isopropoxybenzoic acid.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4-Benzyloxy-3,5-dimethylbenzoic Acid.
- Analytical and Bioanalytical Chemistry Research. (2021, May 12). A Simple Liquid Chromatographic Method for Estimation of Glycopyrrolate in Pharmaceuticals Using Experimental Design.
- MedChemExpress. (n.d.). 4-Isopropylbenzoic acid - Product Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 3,4-Dimethylbenzoic acid.
- ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dimethylbenzoic acid | CAS 619-04-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analchemres.org [analchemres.org]
- 9. quora.com [quora.com]
Safety Operating Guide
Personal protective equipment for handling 3,5-Dimethyl-4-isopropoxybenzoic acid
[1]
Executive Safety Summary
Compound Class: Substituted Benzoic Acid / Aryl Ether Physical State: Solid (White to off-white powder) Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Harmful if Swallowed (H302).[1]
The Scientist’s Perspective (Mechanism of Hazard): Unlike simple mineral acids, 3,5-Dimethyl-4-isopropoxybenzoic acid possesses a lipophilic isopropoxy tail and a dimethyl-substituted core.[1] This lipophilicity facilitates faster dermal absorption compared to hydrophilic acids, allowing the acidic carboxyl group to penetrate the stratum corneum more effectively.[1] Consequently, "minor" dust exposure can lead to delayed, deep-tissue irritation that persists longer than typical acid burns.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
A. Hand Protection Strategy
Rationale: Benzoic acid derivatives can permeate standard latex.[1] Nitrile provides superior resistance to organic acids.[1]
| Parameter | Recommendation | Technical Justification |
| Material | Nitrile Rubber (100%) | Resists acidic degradation and organic permeation.[1] |
| Thickness | Minimum 0.11 mm (4 mil) | Balances dexterity with breakthrough time (>480 min for solids).[1] |
| Protocol | Double-Gloving | Required when handling solutions >0.1 M. The outer glove acts as a sacrificial barrier against splashes.[1] |
| Inspection | Inflation Test | Before use, trap air in the glove and squeeze to detect micro-pinholes.[1] |
B. Respiratory & Eye Protection
Rationale: The primary vector for exposure is airborne dust during weighing.[1]
-
Primary Control: All open-vessel handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Note: Safety glasses are insufficient for fine powders which can bypass side-shields.[1]
-
Respiratory (If Hood Unavailable): A P95/N95 particulate respirator is the minimum requirement if handling outside a hood is unavoidable (e.g., equipment maintenance), though this is strongly discouraged.[1]
Operational Workflow: The "Lifecycle" Protocol
This section details the step-by-step handling process, designed as a self-validating system to minimize error.
Phase 1: Weighing & Dispensing (High Risk)
The highest risk of exposure occurs when the solid is mobilized.
-
Static Elimination: Use an ionizing fan or anti-static gun on the spatula and weigh boat.[1]
-
The "Tunnel" Technique: Do not remove the stock bottle from the fume hood. Place the balance inside the hood or use a powder containment enclosure.
-
Decontamination: Immediately after weighing, wipe the exterior of the stock bottle and the balance area with a saturated sodium bicarbonate (NaHCO₃) wipe .[1]
-
Validation: A fizzing sound indicates neutralized acid residue; no sound confirms a clean surface.[1]
-
Phase 2: Reaction & Solubilization
-
Solvent Choice: When dissolving, add the solvent to the solid, not the solid to the solvent, to prevent "puffing" of dust.[1]
-
Labeling: All reaction flasks must be labeled with the full chemical name and the hazard warning "IRRITANT - ORGANIC ACID."[1]
Phase 3: Waste Disposal & Neutralization
Improper disposal of organic acids is a common compliance violation.
-
Solid Waste: Dispose of contaminated weigh boats and paper towels in a dedicated Hazardous Solid Waste bin.[1] Do not use general trash.
-
Liquid Waste:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for safe handling, emphasizing the hierarchy of controls.
Caption: Operational decision tree for selecting PPE and Engineering Controls based on physical state and risk assessment.
Emergency Response Protocols
In the event of exposure, immediate action mitigates long-term damage.[1]
| Incident Type | Immediate Action | Secondary Action |
| Skin Contact | Brush then Flush: Gently brush off dry powder before wetting (to prevent creating a concentrated acid paste on skin), then rinse with water for 15 min.[1] | Apply a soothing lotion only after thorough rinsing.[1] Seek medical attention if blistering occurs. |
| Eye Contact | Irrigate: Hold eyelids open and flush with eyewash station for 15 minutes.[1] | Do not rub eyes.[1][2] Transport to ER immediately with SDS.[1] |
| Spill (Solid) | Dampen & Scoop: Cover with a wet paper towel to prevent dust, then scoop into a bag.[1] | Clean area with dilute sodium bicarbonate solution.[1] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. Retrieved from [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: Benzoic Acid Derivatives. National Library of Medicine.[1] Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
